molecular formula C13H28O4S B12811969 Tridecyl hydrogen sulfate CAS No. 7328-26-9

Tridecyl hydrogen sulfate

Cat. No.: B12811969
CAS No.: 7328-26-9
M. Wt: 280.43 g/mol
InChI Key: QTUIJRIDZOSXHJ-UHFFFAOYSA-N
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Description

Tridecyl hydrogen sulfate, with the molecular formula

C13H28O4SC_{13}H_{28}O_{4}SC13​H28​O4​S

, is an organic compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in various industrial and household products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl hydrogen sulfate is typically synthesized through the sulfation of tridecanol. The process involves reacting tridecanol with sulfur trioxide or chlorosulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient mixing and heat dissipation. The general steps include:

    Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C.

    Neutralization: The resulting product is neutralized with a base, typically sodium hydroxide, to form the sodium salt of this compound.

    Purification: The product is then purified to remove any unreacted materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Tridecyl hydrogen sulfate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to tridecanol and sulfuric acid.

    Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

    Hydrolysis: Tridecanol and sulfuric acid.

    Oxidation: Tridecyl sulfonic acid.

    Substitution: Various substituted tridecyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tridecyl hydrogen sulfate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

Properties

CAS No.

7328-26-9

Molecular Formula

C13H28O4S

Molecular Weight

280.43 g/mol

IUPAC Name

tridecyl hydrogen sulfate

InChI

InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16)

InChI Key

QTUIJRIDZOSXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

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